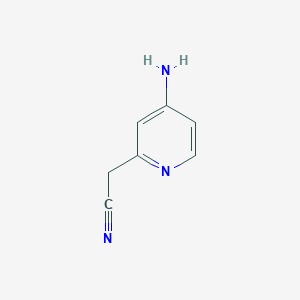

2-(4-Aminopyridin-2-yl)acetonitrile

Description

Contextualizing Pyridine (B92270) and Acetonitrile (B52724) Moieties in Advanced Organic Chemistry

The pyridine ring, an aromatic heterocycle isosteric to benzene (B151609), is a cornerstone in the development of pharmaceuticals and agrochemicals. rsc.org Its prevalence is not incidental; the nitrogen atom within the ring imparts unique properties such as basicity, hydrogen bonding capability, and enhanced solubility, which can significantly improve a molecule's pharmacokinetic profile. rsc.orgnih.gov The incorporation of a pyridine scaffold can enhance biochemical potency, metabolic stability, and cell permeability. researchgate.net This has led to its integration into a vast array of FDA-approved drugs for various diseases. rsc.org The versatility of the pyridine ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets. rsc.org

The acetonitrile moiety, characterized by a nitrile (-C≡N) group, is another functional group of immense value in organic synthesis. rsc.org It serves as a versatile intermediate, readily convertible into other critical functional groups such as primary amines, amides, and carboxylic acids. researchgate.net The synthesis of nitriles is often achieved through the dehydration of primary amides, a fundamental transformation in organic chemistry. rsc.orgsioc-journal.cn In the context of medicinal chemistry, the nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with protein residues, such as the lysine (B10760008) residue in certain kinases. acs.org The combination of pyridine and acetonitrile functionalities within a single molecular entity thus presents a powerful strategy for the design of novel bioactive compounds. nih.govcsic.es

Overview of the Chemical Compound's Structural Relevance

The compound 2-(4-Aminopyridin-2-yl)acetonitrile possesses a distinct molecular architecture that makes it a subject of considerable interest. Its structure features a pyridine ring substituted with an amino (-NH₂) group at the 4-position and an acetonitrile (-CH₂CN) group at the 2-position. This specific arrangement of functional groups is critical to its chemical reactivity and potential biological activity.

Aminopyridines exist in three isomeric forms (2-amino, 3-amino, and 4-amino), each with differing electronic properties and reactivity, and have been extensively studied for their diverse pharmacological activities. researchgate.net The 4-aminopyridine (B3432731) scaffold, in particular, is a component of various biologically active molecules. The amino group can act as a hydrogen bond donor and a site for further chemical modification.

Table 1: Physicochemical Properties of Related Aminopyridine Compounds

| Property | Value (for 2-Aminopyridine) | Reference |

| Molecular Formula | C₅H₆N₂ | nih.gov |

| Molecular Weight | 94.11 g/mol | nih.gov |

| Appearance | White or clear colored crystalline solid | nih.gov |

| Solubility | Soluble in water and alcohol | nih.gov |

Current Research Landscape and Emerging Directions in Aminopyridine-Nitrile Chemistry

The chemistry of aminopyridine-nitrile compounds is a dynamic and expanding area of research. Scientists are actively exploring new synthetic methodologies and investigating the biological potential of these scaffolds across a range of therapeutic areas.

A significant trend is the development of efficient and versatile synthetic routes, such as multicomponent reactions (MCRs), to generate libraries of substituted 2-aminopyridine (B139424) derivatives. nih.gov These methods offer a rapid and resource-effective way to create chemical diversity for biological screening. nih.gov Furthermore, there is a growing emphasis on "green chemistry" principles, utilizing environmentally benign catalysts and solvent-free conditions for the synthesis of pyridine derivatives. nih.gov

The biological activities of aminopyridine-nitrile derivatives are a major focus. Research has demonstrated their potential as antibacterial, anticancer, and anti-inflammatory agents. nih.govnih.gov A key direction is the design of highly selective inhibitors for specific molecular targets, which can lead to more effective and less toxic drugs. For example, aminopyrimidine derivatives bearing a pyridine side chain have been developed as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants found in non-small cell lung cancer. nih.gov

Table 2: Biological Activity of Selected Aminopyridine Derivatives

| Compound Class | Target/Activity | Example Application | Reference |

| N-(4-aminopyridin-2-yl)amides | B-Raf(V600E) kinase inhibition | Anticancer | nih.gov |

| Aminopyrimidine derivatives with pyridine side chains | EGFRL858R/T790M kinase inhibition | Anticancer (NSCLC) | nih.gov |

| 2-amino-3-cyanopyridine derivatives | Antibacterial (Gram-positive) | Antibacterial | nih.gov |

| Pyrido[3,4-b]pyrazine derivatives | SIK2/SIK3 inhibition | Anti-inflammatory | acs.org |

The exploration of α-amino nitriles as versatile synthetic intermediates is another emerging direction. researchgate.net These compounds can be transformed into a wide variety of other valuable chemical entities, further expanding the chemical space accessible from aminopyridine-nitrile starting materials. researchgate.net The continued investigation into the synthesis and biological evaluation of compounds like this compound and its analogues promises to yield new insights and potential lead compounds for drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-1-7-5-6(9)2-4-10-7/h2,4-5H,1H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGSAGXXJFWLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619254 | |

| Record name | (4-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415912-70-8 | |

| Record name | (4-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 4 Aminopyridin 2 Yl Acetonitrile and Its Analogs

Precursor-Based Synthetic Routes to Aminopyridine-Acetonitrile Derivatives

The synthesis of aminopyridine-acetonitrile derivatives often commences from readily available pyridine (B92270) precursors. These routes focus on the introduction of the cyanomethyl group and the amino functionality onto the pyridine ring through various chemical transformations.

Modified Strecker Reactions for α-Aminonitriles

The Strecker synthesis, a classic method for producing α-aminonitriles, can be adapted for the synthesis of aminopyridine-acetonitrile derivatives. wikipedia.orgorganic-chemistry.orgnrochemistry.commasterorganicchemistry.com The traditional one-pot, three-component reaction involves an aldehyde, an amine, and a cyanide source. coconote.app In a modified approach relevant to pyridine scaffolds, a pyridinecarboxaldehyde can react with an amine and a cyanide source to yield the corresponding α-aminonitrile.

While direct synthesis of 2-(4-Aminopyridin-2-yl)acetonitrile via a classical Strecker reaction involving 4-amino-2-pyridinecarboxaldehyde is plausible, the literature more frequently describes analogous transformations. For instance, multicomponent reactions that share mechanistic features with the Strecker synthesis have been employed to create related structures. One such example is the synthesis of 3-aminoimidazo[1,2-a]pyridines, where 2-aminopyridine (B139424), an aldehyde, and trimethylsilylcyanide (TMSCN) react in a one-pot fashion. This reaction proceeds through an intermediate that is conceptually similar to the α-aminonitrile formed in a Strecker reaction.

A general representation of a modified Strecker reaction for a pyridine derivative is depicted below:

| Reactant 1 | Reactant 2 | Cyanide Source | Catalyst/Conditions | Product |

| Pyridinecarboxaldehyde | Amine/Ammonia | KCN/HCN/TMSCN | Acid or Base catalyst | α-Aminopyridylacetonitrile |

Cyanation Strategies for Pyridine-Containing Intermediates

Cyanation of pyridine-containing intermediates is a direct and widely employed strategy for the synthesis of aminopyridine-acetonitriles. These methods typically involve the nucleophilic substitution of a leaving group on the pyridine ring with a cyanide anion.

One common approach is the cyanation of halopyridines. For example, a 2-halo-4-aminopyridine can be reacted with a cyanide salt, such as potassium cyanide or sodium cyanide, often in the presence of a palladium catalyst, to introduce the cyano group. The subsequent step would involve the introduction of the methylene (B1212753) group, for instance, through a reaction with a suitable C1 synthon.

A more direct route involves the α-cyanation of a substituted pyridine. For example, the reaction of a 4-aminopyridine (B3432731) N-oxide with dimethylcarbamoyl chloride and a cyanide source like potassium cyanide can lead to the formation of the corresponding 2-cyanopyridine derivative. chem-soc.siresearchgate.net Subsequent reduction of the N-oxide and manipulation of the substituent at the 2-position can lead to the desired acetonitrile (B52724).

Another strategy involves the use of 2-pyridylacetonitrile itself as a precursor. Iron(III)-catalyzed α-cyanation of 2-pyridylacetonitrile with an appropriate amine can lead to the formation of α-amino nitriles. rsc.org

| Pyridine Precursor | Cyanating Agent | Catalyst/Conditions | Product | Reference |

| 4-Amidopyridine N-oxide | KCN | Dimethylcarbamoyl chloride, CH3CN, 120 °C | 2-Cyano-4-amidopyridine | researchgate.net |

| Isonicotinic acid N-oxide | Zn(CN)2 | Dimethylcarbamoyl chloride, CH3CN, 120 °C | 2-Cyanoisonicotinamide | researchgate.net |

| 3-(Ethoxycarbonyl)pyridine N-oxide | Trimethylsilyl cyanide | Triethylamine, Acetonitrile, reflux | Ethyl 6-cyanonicotinate | mdpi.com |

Cyclization and Heterocycle Formation via Aminopyridine-Acetonitrile Scaffolds

The this compound scaffold, with its strategically positioned amino and cyanomethyl groups, is an excellent precursor for the construction of various fused heterocyclic systems.

Imidazo[1,2-a]pyridine Ring Annulation

The synthesis of imidazo[1,2-a]pyridines is a well-established area where aminopyridine precursors are extensively used. organic-chemistry.orgorganic-chemistry.orgnih.govnih.govacs.org The most common method involves the condensation of a 2-aminopyridine with an α-haloketone. However, multicomponent reactions provide a more convergent and efficient approach.

A notable example is the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN). This reaction, often catalyzed by a Lewis acid such as scandium triflate and promoted by microwave irradiation, proceeds through the formation of an α-aminonitrile intermediate which then undergoes intramolecular cyclization and aromatization to yield the final product. This methodology is versatile and accommodates a wide range of aldehydes.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| 2-Aminopyridine | Aldehyde | Trimethylsilylcyanide | Scandium triflate, Methanol, Microwave | 3-Aminoimidazo[1,2-a]pyridine |

Pyrimidine Derivatives Synthesis

The aminopyridine-acetonitrile scaffold can be utilized in the synthesis of fused pyrimidine derivatives, such as pyridopyrimidines. bu.edu.egnih.govnih.govyoutube.com These syntheses often involve the reaction of the aminopyridine moiety with a three-carbon dielectrophilic component.

A general approach for constructing a pyrimidine ring involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. In the context of the target scaffold, the amino group of this compound can act as the amidine precursor after appropriate functionalization. For instance, reaction with an orthoester could form an intermediate that subsequently cyclizes with a suitable partner.

A protocol for the single-step synthesis of pyrimidine derivatives involves the condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine. nih.gov This suggests that the nitrile group of the aminopyridine-acetonitrile could potentially participate in such cyclizations.

| Precursor | Reagents | Conditions | Product |

| α,β-Unsaturated ketone, 4-amino-6-hydroxy-2-mercaptopyrimidine | Glacial acetic acid | Reflux | Pyrido[2,3-d]pyrimidine |

| N-Vinyl/N-Aryl amide, Nitrile | Trifluoromethanesulfonic anhydride, 2-chloropyridine | - | Pyrimidine |

Thiazole and Chromene Ring Formations

The versatile reactivity of the aminopyridine-acetonitrile scaffold also extends to the synthesis of thiazole and chromene ring systems.

Thiazole Ring Formation: The formation of a thiazole ring often involves the reaction of a thioamide with an α-halocarbonyl compound (Hantzsch thiazole synthesis). pharmaguideline.comnih.govyoutube.comacgpubs.orgorganic-chemistry.org Alternatively, the Cook-Heilborn synthesis allows for the formation of 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents. pharmaguideline.com The aminopyridine-acetonitrile scaffold, possessing an α-aminonitrile-like structure, could potentially undergo cyclization with a sulfur-containing reagent to form a fused thiazolopyridine system.

Chromene Ring Formation: The synthesis of chromene derivatives often involves the reaction of a salicylaldehyde derivative with an active methylene compound, such as malononitrile. researchgate.netnih.govrsc.orgresearchgate.net In a multicomponent reaction, salicylaldehyde, malononitrile, and another active methylene compound can react to form complex chromene structures. The aminopyridine-acetonitrile, with its active methylene group, could potentially participate in such reactions with salicylaldehydes to form novel chromene-fused pyridine derivatives.

| Heterocycle | Key Precursors | General Reaction Type |

| Thiazole | Thioamide, α-Halocarbonyl | Hantzsch Synthesis |

| 5-Aminothiazole | α-Aminonitrile, Carbon Disulfide | Cook-Heilborn Synthesis |

| Chromene | Salicylaldehyde, Active Methylene Compound | Knoevenagel/Michael Addition |

Furo[2,3-b]pyridine Derivatives via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a powerful tool for the synthesis of fused heterocyclic systems, including furo[2,3-b]pyridine derivatives. This intramolecular cyclization of a dinitrile, conceptually related to the Dieckmann condensation, facilitates the formation of a new ring onto a pre-existing structure.

The synthesis is typically a two-step process. It begins with the appropriate 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. These starting materials are first converted into their corresponding 2-(2-oxopropoxy)nicotinonitrile intermediates. This is achieved by reacting the pyridone with chloroacetone. The subsequent and key step is the Thorpe-Ziegler cyclization of the resulting intermediate. In the presence of a base such as sodium methoxide, an intramolecular nucleophilic attack of the carbanion generated from the methylene group onto the nitrile carbon occurs, leading to the formation of an enamine intermediate which then tautomerizes to afford the stable, fused 3-aminofuro[2,3-b]pyridine ring system. eurjchem.comclockss.orgscite.ai

This methodology has been successfully applied to create a variety of substituted furo[2,3-b]pyridines. For instance, starting from 6-cyclohexyl-2-oxo-1,2-dihydropyridine-3-carbonitriles, the corresponding 1-(3-amino-6-cyclohexylfuro[2,3-b]pyridin-2-yl)ethan-1-one derivatives can be synthesized. scite.ai Similarly, various 4-aryl-6-(chlorothiophenyl) derivatives have been prepared using this cyclization as the key ring-forming step. clockss.org

Table 1: Examples of Furo[2,3-b]pyridine Synthesis via Thorpe-Ziegler Cyclization

| Starting Material (Pyridone) | Intermediate (Nicotinonitrile) | Final Product (Furo[2,3-b]pyridine) | Reference |

|---|---|---|---|

| 6-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carbonitriles | 6-Cyclohexyl-2-(2-oxopropoxy)nicotinonitriles | 1-(3-Amino-6-cyclohexylfuro[2,3-b]pyridin-2-yl)ethan-1-one derivatives | scite.ai |

| 4-Aryl-6-(chlorothiophenyl)-3-cyano-(2H)-pyridones | 4-Aryl-6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitriles | 3-Amino-4-aryl-6-(chlorothiophenyl)furo[2,3-b]pyridine derivatives | clockss.org |

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis offers highly efficient and atom-economical routes to complex molecules like this compound and its analogs. Cobalt and copper catalysts are particularly notable for their ability to construct and functionalize the pyridine core.

Cobalt-Catalyzed Cycloadditions for 2-Aminopyridines

The [2+2+2] cycloaddition of alkynes and nitriles, frequently catalyzed by cobalt complexes, is a highly effective and atom-economic method for constructing substituted pyridine rings. rsc.orgrsc.org This reaction involves the combination of two alkyne molecules and one nitrile molecule to form the six-membered pyridine heterocycle in a single step.

The most common catalysts for this transformation are based on the CpCo(I) (cyclopentadienyl cobalt) scaffold. nih.gov Modern approaches often involve the in situ generation of the active Co(I) species from a stable, well-defined Co(III) precatalyst, allowing for milder reaction conditions. rsc.orgrsc.org The general mechanism proceeds through the formation of a cobaltacyclopentadiene intermediate from the oxidative coupling of two alkyne units with the cobalt center. This intermediate then undergoes insertion of the nitrile C≡N bond, followed by reductive elimination to release the pyridine product and regenerate the active catalyst. nih.gov

A significant advancement in this area is the use of yne-ynamides as one of the alkyne components. This strategy allows for the regioselective synthesis of either 3- or 4-aminopyridines, depending on the substitution pattern of the yne-ynamide. nih.gov DFT (Density Functional Theory) calculations suggest that the formation of 3-aminopyridines proceeds through a formal [4+2] cycloaddition between the nitrile and the cobaltacyclopentadiene, whereas 4-aminopyridines are formed via an insertion pathway. nih.gov

Table 2: Cobalt Catalysts in [2+2+2] Cycloaddition for Pyridine Synthesis

| Catalyst/Precatalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [CpCo(CO)2] | α,ω-Diynes and Nitriles | Pyridine-containing macrocycles | Used for synthesizing meta- and para-pyridinophanes. | nih.gov |

| [CpCo(C2H4)2] | Ynamides, Nitriles, and Alkynes | Tricyclic fused 3-aminopyridines | Highly efficient intramolecular cyclizations. | nih.gov |

| [CpCo(CO)(dmfu)] (dmfu=dimethyl fumarate) | Yne-ynamides and electron-deficient nitriles | 3- or 4-Aminopyridines | Allows incorporation of electron-deficient nitriles. | nih.gov |

| In situ generated Co(I) from CoCp*(III) complex | Alkynes and Nitriles | Functionalized Pyridines | Milder reaction conditions using an air-stable precatalyst. | rsc.orgrsc.org |

Copper-Mediated Reactions in Nitrile Chemistry

Copper catalysis provides a versatile and cost-effective platform for reactions involving nitriles, which are crucial for synthesizing precursors or directly forming aminopyridine structures. researchgate.net Due to its natural abundance and lower toxicity compared to noble metals like palladium, copper has become a sustainable choice in organic synthesis. nih.govrsc.org

One key application is the direct C-H cyanation of heterocycles. Using a copper catalyst (e.g., copper cyanide) and an oxidant (e.g., iodine), a nitrile group can be regioselectively introduced onto an aromatic heterocycle. nih.gov This method is attractive as it utilizes readily available starting materials without the need for pre-functionalization. The reaction often proceeds in a stepwise manner, involving an initial iodination of the heterocycle followed by a copper-catalyzed cyanation. nih.gov

Copper also mediates cross-coupling reactions that functionalize the nitrile group itself. For instance, Cu(OTf)₂ can promote the oxidative N-arylation of nitriles with arylboronic acids. This process is believed to operate through reductive elimination from a Cu(III) complex, generating highly reactive nitrilium ion intermediates which can then be trapped by nucleophiles. nih.gov Other copper-catalyzed multicomponent reactions can assemble various five- and six-membered heterocycles, demonstrating the broad utility of copper in activating nitriles for C-N and C-C bond formation. nih.govrsc.orgorganic-chemistry.org

Table 3: Overview of Copper-Mediated Reactions in Nitrile Chemistry

| Reaction Type | Catalyst System | Application | Reference |

|---|---|---|---|

| Direct C-H Cyanation | Copper Cyanide / Iodine (oxidant) | Regioselective introduction of a CN group onto heterocycles. | nih.gov |

| Oxidative N-Arylation | Cu(OTf)2 | Forms nitrilium intermediates from nitriles and arylboronic acids. | nih.gov |

| Transfer Hydrogenation | Copper catalyst / BH3 complex | Selective reduction of nitriles to primary or secondary amines. | organic-chemistry.org |

| Multicomponent Heterocycle Synthesis | Cu(I) or Cu(II) salts | Assembly of diverse heterocycles (e.g., pyrroles, triazoles) from nitriles. | nih.govrsc.orgorganic-chemistry.org |

Green Chemistry Approaches and Environmentally Benign Syntheses

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally friendly methods for pyridine synthesis. These approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Catalyst-Free Condensation Reactions

A prominent green strategy for the synthesis of 2-aminopyridines is the use of catalyst-free multicomponent reactions (MCRs). mdpi.comresearchgate.netsemanticscholar.org These reactions combine three or more starting materials in a single pot to form a complex product, often under solvent-free conditions, which enhances efficiency and reduces waste. researchgate.netsemanticscholar.org

One such method is a four-component reaction involving an acetophenone derivative, malononitrile, an aldehyde, and ammonium carbonate. mdpi.comsemanticscholar.org By simply stirring these readily available substrates together at room or elevated temperature without any solvent or catalyst, functionalized 2-aminopyridines can be obtained in high yields. mdpi.com This approach is valued for its operational simplicity and adherence to green chemistry principles. researchgate.net

Another mild, catalyst-free route to 2-aminopyridines starts with 2-mercaptopyridine. nih.gov Alkylation with 1,2-dibromoethane produces a cyclic dihydrothiazolopyridinium salt. This salt acts as an activated precursor that readily reacts with various primary or secondary amines, either neat or in a solvent like DMSO, to afford the desired 2-aminopyridine derivatives regioselectively. The transformation proceeds under mild conditions, and the only byproduct is 2-mercaptoethyl amine, which can be easily removed. nih.gov

Table 4: Catalyst-Free Multicomponent Synthesis of 2-Aminopyridines

| Reaction Type | Components | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Four-Component Reaction | Acetophenone, Malononitrile, Aldehyde, Ammonium Carbonate | Solvent-free, Room Temp. or 80°C | High atom economy, simple procedure, readily available substrates. | mdpi.comsemanticscholar.org |

| Three-Component Reaction | Enaminone, Malononitrile, Primary Amine | Solvent-free, 80°C | Efficient access to 2-amino-3-cyanopyridines. | nih.govresearchgate.net |

| Two-Step, One-Pot Amination | 1. 2-Mercaptopyridine, 1,2-Dibromoethane 2. Primary or Secondary Amine | Neat or in DMSO, 50°C | Mild conditions, high regioselectivity, no metal catalyst. | nih.gov |

Sustainable Methodologies in Pyridine Synthesis

Broader sustainable methodologies in pyridine synthesis incorporate alternative energy sources and green solvents to minimize environmental impact. nih.govresearchgate.net These techniques are designed to improve energy efficiency, reduce reaction times, and often lead to higher product yields and purity. nih.govijarsct.co.in

Microwave-assisted synthesis has emerged as a significant tool in green organic chemistry. nih.govnih.gov Microwave irradiation provides rapid and uniform heating, which can dramatically shorten reaction times from hours to minutes and improve yields compared to conventional heating methods. nih.gov This technique has been successfully applied to one-pot, multicomponent syntheses of various pyridine derivatives. nih.govmdpi.comresearchgate.net

Ultrasonic irradiation is another alternative energy source that promotes chemical reactions through acoustic cavitation. nih.gov This method can enhance reaction rates and yields, particularly in heterogeneous or multicomponent systems. daneshyari.com The use of ultrasound is often associated with milder reaction conditions and can be effectively employed in aqueous media, further enhancing the green credentials of the synthesis. daneshyari.com

The choice of solvent is also a critical aspect of sustainable synthesis. Performing reactions under solvent-free conditions is ideal. researchgate.netnih.gov When a solvent is necessary, environmentally benign options such as water or deep eutectic solvents are preferred over traditional volatile organic compounds. nih.gov

Table 5: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

| Compound | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(3-Cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridin-4-yl)phenyl 4-methylbenzenesulfonate | Conventional Heating | 8 h | 83 | nih.gov |

| Microwave Irradiation | 7 min | 94 | ||

| 4-(3-Cyano-6-(4-methylphenyl)-2-oxo-1,2-dihydropyridin-4-yl)phenyl 4-methylbenzenesulfonate | Conventional Heating | 9 h | 73 | nih.gov |

| Microwave Irradiation | 5 min | 90 |

Theoretical and Computational Investigations of 2 4 Aminopyridin 2 Yl Acetonitrile and Analogous Structures

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for the theoretical examination of molecular systems. DFT methods are favored for their balance of computational cost and accuracy in predicting the electronic properties of molecules like 2-(4-Aminopyridin-2-yl)acetonitrile.

Electronic Structure Elucidation and Molecular Orbital Analysis (HOMO-LUMO)

A fundamental aspect of understanding a molecule's reactivity and electronic behavior lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's electronic structure and potential reactivity. mdpi.com A smaller gap generally suggests higher reactivity and a greater ease of electronic transitions. biomedres.us

For aminopyridine derivatives, the HOMO is typically localized on the electron-rich aminopyridine ring, while the LUMO may be distributed over the pyridine (B92270) ring and the acetonitrile (B52724) substituent. This distribution influences the molecule's ability to act as an electron donor or acceptor. In analogous compounds, such as 2-amino-4,6-diphenylnicotinonitriles, the HOMO-LUMO energy gaps were found to be comparable across a series of derivatives, indicating similar electronic delocalization and reactivity patterns. mdpi.com Theoretical calculations for related structures have shown HOMO-LUMO gaps in the range of 3.4 to 4.5 eV. mdpi.combiomedres.us

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -1.45 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: The values presented in this table are illustrative and based on typical DFT calculation results for analogous structures.

Molecular Geometry Optimization and Conformation Analysis

Determining the most stable three-dimensional arrangement of atoms in a molecule is achieved through geometry optimization. This computational process seeks the lowest energy conformation on the potential energy surface. For this compound, the planarity of the pyridine ring and the orientation of the amino and acetonitrile groups are key structural features.

Studies on similar heterocyclic compounds have utilized DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to perform geometry optimization. ijcce.ac.ir The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular structure. For instance, in related aminopyrimidine structures, calculations have shown that the molecules are non-planar. ijcce.ac.ir The orientation of the amino group relative to the pyridine ring and the rotational barrier of the acetonitrile group are important conformational parameters that can influence the molecule's properties and interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method. It allows for the calculation of excited state properties, providing insights into a molecule's spectroscopic characteristics.

Prediction and Interpretation of Spectroscopic Properties (UV-Vis)

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules by determining the energies of electronic transitions from the ground state to various excited states. These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of the observed absorption bands.

For aminopyridine and related structures, the UV-Vis spectrum is typically characterized by absorption bands in the UV region. The position and intensity of these bands are influenced by the solvent environment, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). ijcce.ac.ir In studies of analogous compounds, TD-DFT calculations have shown good agreement with experimental UV-Vis spectra. ijcce.ac.irresearchgate.net

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents (Illustrative)

| Solvent | Predicted λmax (nm) | Oscillator Strength (f) |

| Gas Phase | 285 | 0.15 |

| Methanol | 290 | 0.18 |

| Dioxane | 288 | 0.16 |

Note: The values in this table are for illustrative purposes and represent typical outcomes of TD-DFT calculations for similar compounds.

Analysis of Electronic Transitions (n→π* and π→π*)

The absorption bands in a UV-Vis spectrum correspond to specific electronic transitions between molecular orbitals. TD-DFT analysis allows for the characterization of these transitions. The primary types of transitions observed in molecules like this compound are:

π→π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. In aromatic systems like pyridine, these transitions are common.

n→π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the amino group or the pyridine ring) to a π* antibonding orbital. These are generally of lower intensity compared to π→π* transitions.

Detailed analysis of the molecular orbitals involved in the calculated electronic transitions helps in assigning the character of each absorption band. rsc.org For instance, the long-wavelength absorption band in similar molecules is often attributed to a HOMO-LUMO transition with significant π→π* character.

Analysis of Intramolecular Interactions and Hydrogen Bonding

The conformation and stability of this compound can be influenced by intramolecular interactions, such as hydrogen bonds. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors.

The presence of an intramolecular hydrogen bond between the amino group and the pyridine nitrogen can lead to the formation of a stable five- or six-membered ring structure, which can affect the molecule's geometry and electronic properties. Computational methods like Natural Bond Orbital (NBO) analysis can be used to investigate and quantify these interactions by analyzing the delocalization of electron density between the orbitals involved in the hydrogen bond. ijcce.ac.ir These interactions can also influence the vibrational frequencies of the involved functional groups, which can be observed in the infrared spectrum.

Solvent Effects and Continuum Solvation Models in Computational Studies

In the computational analysis of molecules like this compound, understanding the influence of the solvent is crucial as it can significantly impact molecular properties and behavior. Continuum solvation models are a computationally efficient method to account for these effects by representing the solvent as a continuous medium with specific dielectric properties, rather than modeling individual solvent molecules.

One of the most widely used continuum solvation models is the Polarizable Continuum Model (PCM) . researchgate.net In this model, the solute molecule is placed within a cavity in the dielectric continuum, and the solute's electric field polarizes the solvent, which in turn creates a reaction field that interacts with the solute. researchgate.net This interaction is solved self-consistently, providing insights into the electrostatic component of solvation. The shape and size of the cavity are critical parameters and are typically defined based on the van der Waals radii of the solute's atoms. researchgate.net

Another advanced and widely used continuum solvation model is the SMD (Solvation Model based on Density) . The SMD model is considered "universal" due to its applicability to any charged or uncharged solute in a wide range of solvents. researchgate.net It calculates the solvation free energy by considering the full electron density of the solute, which distinguishes it from models that rely on partial atomic charges. researchgate.netacs.org The SMD model separates the solvation free energy into two main components: the bulk-electrostatic contribution, calculated using the IEF-PCM (Integral Equation Formalism PCM) protocol, and the cavity-dispersion-solvent-structure (CDS) term, which accounts for non-electrostatic interactions. acs.org The model is parameterized against a large experimental dataset of solvation free energies, enhancing its accuracy. researchgate.net

For aminopyridine derivatives, the choice of solvent can influence their electronic structure and tautomeric equilibria. For instance, in aminopurines, a related class of heterocyclic compounds, an increase in solvent polarity has been shown to enhance the electron-donating properties of the amino group. arxiv.org This is due to the stabilization of charge-separated resonance structures in more polar environments. Similarly, for this compound, solvents with higher dielectric constants would be expected to increase the polarization of the molecule, affecting bond lengths, dipole moments, and the energies of its frontier molecular orbitals.

The effect of different solvents on the calculated properties of a molecule like this compound can be systematically studied by performing calculations with various solvent parameters within the PCM or SMD framework. The table below illustrates hypothetical data on how the calculated dipole moment of this compound might vary in different solvents, reflecting the influence of the solvent's dielectric constant.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 3.50 |

| Toluene (B28343) | 2.38 | 4.25 |

| Acetone | 20.7 | 5.50 |

| Acetonitrile | 36.6 | 5.80 |

| Water | 78.4 | 6.20 |

This table presents illustrative data based on general principles of solvent effects on polar molecules and is not derived from direct experimental or computational results for this compound.

Advanced Computational Methods (e.g., NBO Analysis, Aromaticity Indices)

To gain deeper insights into the electronic structure and bonding characteristics of this compound, advanced computational methods such as Natural Bond Orbital (NBO) analysis and the calculation of aromaticity indices are employed.

Natural Bond Orbital (NBO) Analysis provides a chemically intuitive picture of bonding by transforming the complex many-electron wavefunction into localized orbitals that correspond to core electrons, lone pairs, and bonds. NBO analysis can quantify the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding substituent effects and intramolecular interactions.

For this compound, NBO analysis would likely reveal significant delocalization of the lone pair of the amino group's nitrogen atom into the π-system of the pyridine ring. This interaction contributes to the electron-donating nature of the amino group. The analysis can also elucidate the nature of the C-C bond between the pyridine ring and the acetonitrile group and the interactions involving the cyano group. The table below presents hypothetical NBO charges and key orbital interactions for this compound.

| Atom/Group | NBO Charge (e) | Key Donor-Acceptor Interaction | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| Amino N | -0.85 | LP(N) -> π*(C4-C5) | 45.0 |

| Pyridine N | -0.60 | - | - |

| Cyano N | -0.55 | - | - |

| C4 (amino-substituted) | -0.20 | - | - |

| C2 (acetonitrile-substituted) | 0.15 | - | - |

This table contains hypothetical NBO analysis data for this compound to illustrate the expected electronic distribution and interactions based on the known effects of the substituent groups.

Aromaticity Indices are computational metrics used to quantify the degree of aromaticity in cyclic systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths within a ring from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic character. researchgate.net

The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity.

For this compound, the pyridine ring is expected to be aromatic. However, the substituents—the electron-donating amino group and the electron-withdrawing acetonitrile group—will modulate the degree of aromaticity. The electron-donating amino group generally increases the electron density in the ring, which can slightly decrease the HOMA value from that of unsubstituted pyridine due to increased bond length alternation. Conversely, an electron-withdrawing group can sometimes lead to a slight increase in the HOMA value. The interplay of these two groups will determine the final aromatic character of the pyridine ring in this molecule.

The following table provides hypothetical aromaticity indices for the pyridine ring in this compound, compared to benzene (B151609) and pyridine for reference.

| Molecule | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

|---|---|---|---|

| Benzene | 1.00 | -9.7 | -11.5 |

| Pyridine | 0.97 | -8.8 | -10.2 |

| This compound | 0.95 | -8.2 | -9.8 |

This table presents expected trends in aromaticity indices based on the known influence of substituents on the pyridine ring and is not based on direct calculations for the specific molecule.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Building Blocks for Diverse Heterocyclic Scaffolds

The structure of 2-(4-Aminopyridin-2-yl)acetonitrile is primed for the synthesis of various heterocyclic systems. The 2-aminopyridine (B139424) moiety is a well-established precursor in pharmaceutical chemistry, while the cyanomethyl group offers a handle for further cyclization and functionalization reactions.

Fused pyridine (B92270) systems are central to many biologically active compounds. Imidazopyridines, which consist of a fused imidazole and pyridine ring, are considered privileged structures in medicinal chemistry due to their wide range of therapeutic applications. semanticscholar.org The 2-aminopyridine unit of this compound serves as a key starting point for constructing these bicyclic systems. nih.gov

One common strategy for synthesizing imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine derivative with a suitable partner that provides the remaining atoms for the imidazole ring. For instance, a (3 + 2) cycloaddition reaction between 2-aminopyridines and propargyl alcohols has been developed to create C3-carbonylated imidazopyridines. nih.gov Given its 2-aminopyridine structure, this compound is a potential substrate for such transformations, which would lead to the formation of imidazo[1,2-a]pyridines bearing a cyanomethyl group at a position corresponding to the original pyridine ring. Furthermore, the reactivity of the cyanomethyl (acetonitrile) group itself can be harnessed. Heteroaromatic substituted acetonitriles are known to be reactive toward electrophiles, enabling their use as precursors for various functionally substituted and condensed azoles. nih.gov

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach is valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net The 2-aminopyridine scaffold is a frequent participant in MCRs. For example, a three-component reaction of 2-aminopyridine, aryl aldehydes, and 4-hydroxycoumarin has been reported to yield complex enolate salts. researchgate.net

This compound is an ideal candidate for MCRs due to its possession of two key reactive functionalities. The 2-amino group can react as a nucleophile, typically with a carbonyl compound to form an imine intermediate, a common pathway in MCRs. mdpi.com Simultaneously, the active methylene (B1212753) group of the acetonitrile (B52724) moiety can act as a carbon nucleophile, particularly after deprotonation, to participate in condensations or additions. This dual reactivity allows the molecule to potentially engage in various MCRs to build highly substituted pyridine or other heterocyclic rings. For instance, MCRs are used to synthesize polysubstituted 2-aminopyrroles from aldehydes and compounds with activated methylene groups, like malononitrile or cyanoacetamide. nih.gov

Ligand Design and Coordination Chemistry

The field of coordination chemistry relies on the design of ligands that can bind to metal ions to form complexes with specific properties and applications, from catalysis to materials science. The structure of this compound contains multiple potential donor atoms—the pyridine ring nitrogen, the primary amino nitrogen, and the nitrile nitrogen—making it an interesting candidate for ligand design. vot.pl

Aminopyridine derivatives are widely used as ligands for transition metals. vot.pl They can act as chelating ligands, forming stable complexes. For instance, 5-aminopyridine-2-carboxylic acid has been successfully used to construct coordination polymers with interesting magnetic and luminescent properties. nih.gov Similarly, this compound could function as a bidentate N,N-donor ligand, coordinating to a metal center through the pyridine nitrogen and the exocyclic amino group to form a stable five-membered chelate ring.

The nitrile group can also participate in coordination, although it is a weaker donor. researchgate.net Depending on the metal ion and reaction conditions, the molecule could act as a bridging ligand, connecting multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). The synthesis of multidentate N-donor ligands often incorporates pyridyl units to create pre-organized structures for binding metal ions in a specific manner. hud.ac.uk

Synthetic Methodology Development and Reaction Mechanism Elucidation

The development of efficient synthetic routes to key chemical intermediates is a fundamental aspect of organic chemistry. While this compound is commercially available, understanding its synthesis and reactivity is crucial for its application. chemshuttle.com The synthesis of related structures, such as 4-aminopyridine (B3432731) and 2-(pyridin-4-yl)acetonitrile, involves multi-step processes. For example, 4-aminopyridine can be prepared via the reduction of 4-nitropyridine-N-oxide, while 2-(pyridin-4-yl)acetonitrile can be synthesized from 4-chloropyridine hydrochloride and ethyl cyanoacetate followed by decarboxylation. semanticscholar.orggoogle.com One-step methods for synthesizing aminopyridines from cyanopyridines have also been explored to improve efficiency and reduce waste. google.com

Mechanistic studies of reactions involving related structures provide insight into the potential reactivity of this compound. Kinetic studies of aminolysis reactions in acetonitrile have shown that they often proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. researchgate.net The pyridine ring and amino group in the target molecule would be expected to influence the rates and mechanisms of reactions at the cyanomethyl group.

Applications in Chemical Biology and Medicinal Chemistry Scaffolds (Structural Exploration)

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule responsible for its primary interaction with a biological target. The 2-aminopyridine scaffold is a privileged structure found in numerous pharmaceuticals. The exploration of derivatives of this compound has proven fruitful in the search for new therapeutic agents, particularly in oncology.

Protein kinases are critical enzymes that regulate cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The B-Raf kinase is a component of the MAPK signaling pathway, and a specific mutation, V600E, leads to its constitutive activation and is found in a high percentage of melanomas and other cancers. This has made B-Raf(V600E) a key target for drug development.

The 4-aminopyridin-2-yl scaffold, the core of this compound, has been successfully utilized to design potent and selective inhibitors of B-Raf(V600E). nih.gov In one study, a series of N-(4-aminopyridin-2-yl)amide derivatives were designed based on a known pan-Raf inhibitor. nih.gov These compounds demonstrated potent enzymatic activity against B-Raf(V600E) and good selectivity over the wild-type (WT) B-Raf. The structure-activity relationship (SAR) studies revealed that modifications to the amide portion of the molecule significantly impacted inhibitory potency. The most promising compound from this series exhibited an IC₅₀ value of 38 nM for B-Raf(V600E) and showed potent antiproliferative activity against cancer cell lines harboring this mutation. nih.gov

| Compound | B-Raf(V600E) IC₅₀ (nM) | Antiproliferative Activity (colo205 cells) IC₅₀ (µM) | Antiproliferative Activity (HT29 cells) IC₅₀ (µM) |

|---|---|---|---|

| Lead Compound (4l) | 38 | 0.136 | 0.094 |

This research underscores the value of the 4-aminopyridin-2-yl scaffold as a foundational structure for developing targeted cancer therapies. The strategic placement of the amino group and the point of attachment for further derivatization are key to achieving high potency and selectivity.

Exploration of Anti-fibrotic and Antimicrobial Lead Compound Scaffolds

The structural framework of this compound, which combines an aminopyridine core with a reactive acetonitrile side chain, presents a compelling scaffold for the development of novel therapeutic agents, particularly in the realms of anti-fibrotic and antimicrobial research. While direct studies on this specific molecule are limited, research into analogous pyridine-containing structures highlights the potential of this chemical class.

Anti-fibrotic Potential: The pyridine moiety is a key structural element in various compounds investigated for anti-fibrotic activity. For instance, series of imidazo[1,2-a]pyridine and 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of biological pathways associated with fibrosis. nih.govmdpi.com One study on imidazo[1,2-a]pyridine derivatives identified compounds with significant inhibitory activity against autotaxin (ATX), an enzyme implicated in idiopathic pulmonary fibrosis (IPF). nih.gov Notably, derivative 20 from this class showed an IC50 value of 1.72 nM and effectively reduced fibrotic lesions in vivo. nih.gov Similarly, certain 2-(pyridin-2-yl)pyrimidine derivatives have demonstrated superior anti-fibrotic activity compared to the established drug Pirfenidone in cellular assays using hepatic stellate cells. mdpi.com Furthermore, peptide derivatives of 4-aminopyridine have been noted for their anti-inflammatory effects, a process closely linked to the progression of fibrosis. bas.bg These findings suggest that the aminopyridine core of this compound is a promising starting point for designing new anti-fibrotic drug candidates.

Antimicrobial Scaffolds: The aminopyridine nucleus is a well-established pharmacophore in the design of antimicrobial agents. nih.govrsc.org Its derivatives have been extensively studied for their diverse biological activities, including antibacterial and antifungal properties. nih.gov The structure-activity relationship (SAR) studies of various pyridine derivatives have provided insights into the features that confer antimicrobial efficacy.

Research has shown that 2-aminopyridine derivatives can be particularly effective. For example, one study highlighted a 2-aminopyridine derivative, compound 2c , which exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg·mL⁻¹. mdpi.com The presence of the nitrile (carbonitrile) group, as seen in this compound, is also a feature of other microbially active compounds. Synthesized pyridine-3-carbonitrile derivatives incorporated with a coumarin scaffold have shown promising MIC values when screened for antibacterial activity. bohrium.comresearchgate.net The combination of the proven 2-aminopyridine core with the electronically distinct acetonitrile group makes this compound a valuable lead scaffold for further modification and optimization in the search for new antimicrobial drugs to combat multidrug-resistant pathogens. bohrium.com

| Compound Class | Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 2-Aminopyridine Derivative (Compound 2c) | S. aureus | 0.039 µg·mL⁻¹ | mdpi.com |

| 2-Aminopyridine Derivative (Compound 2c) | B. subtilis | 0.039 µg·mL⁻¹ | mdpi.com |

| Imidazo[1,2-a]pyridine Derivative (Compound 20) | ATX Enzyme (Anti-fibrotic target) | IC50 = 1.72 nM | nih.gov |

| 2-(Pyridin-2-yl)pyrimidine Derivative (12m) | HSC-T6 Cells (Anti-fibrotic) | IC50 = 45.69 µM | mdpi.com |

| 2-(Pyridin-2-yl)pyrimidine Derivative (12q) | HSC-T6 Cells (Anti-fibrotic) | IC50 = 45.81 µM | mdpi.com |

Use in Molecular Switch Design

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or temperature. biospace.comrsc.org This capability makes them fundamental components for the development of responsive materials, molecular machines, and targeted drug delivery systems. biospace.com While specific research into this compound as a molecular switch has not been extensively reported, its core chemical structure contains functionalities that are highly relevant to this field.

The aminopyridine scaffold is a key component in certain classes of photochromic compounds, which are molecules that undergo a reversible change in color upon exposure to light. researchgate.net For example, cobaloxime complexes incorporating salicylidene-3-aminopyridine derivatives have been synthesized and shown to exhibit photoisomerization in the crystalline state. researchgate.net This behavior is a hallmark of a light-activated molecular switch. Furthermore, the aromatic aminopyridine core has been identified in non-retinoid ligands that interact with rhodopsin, the primary light-activated molecular switch in vision. mdpi.com This demonstrates the inherent ability of the aminopyridine structure to participate in the complex conformational changes required for switching functions.

The design of small-molecule switches often relies on the precise tuning of electronic properties to control the transition between states. The this compound molecule features both an electron-donating amino group and an electron-withdrawing nitrile group on the pyridine ring. This electronic push-pull system can be exploited to modulate the molecule's photophysical properties, making it a potentially valuable building block for new photochromic or pH-responsive systems. The ability to toggle the properties of such a molecule forms the basis of its application as a switch, opening avenues for its use in smart materials and advanced biological tools. rsc.org

Development of Fluorescent Probes and Materials

The aminopyridine core structure is an excellent fluorophore, making this compound a promising platform for the design of novel fluorescent probes and materials. Unsubstituted 2-aminopyridine is known to possess a high fluorescence quantum yield (Φ = 0.6) and its small size makes it a suitable scaffold for probes intended for biological environments. nih.gov The intrinsic fluorescence of the aminopyridine core can be modulated by chemical modifications, allowing for the rational design of sensors that respond to specific analytes or environmental changes. nih.govsciforum.net

The versatility of the aminopyridine scaffold has been demonstrated in the creation of fluorescent chemosensors. For instance, a 2-aminopyridine derivative, 2-Amino-6-methyl-4-phenyl-nicotinonitrile, functions as a selective "switch-off" fluorescent probe for the detection of ferric (Fe³⁺) and mercuric (Hg²⁺) ions. researchgate.net The fluorescence of the probe is quenched upon binding to these specific metal ions, allowing for their detection. researchgate.net This principle of modulating the fluorescence of a core structure through interaction with a target is fundamental to the design of advanced chemical probes. nih.govrsc.org

The development of new fluorescent probes often involves synthesizing a library of derivatives to optimize their photophysical properties. rsc.orgbiorxiv.org Studies on various multisubstituted aminopyridines reveal that their emission and absorption wavelengths, as well as their quantum yields, can be systematically tuned by altering the substituents on the pyridine ring and the amino group. nih.gov For example, the reduction of ester groups on a 2-amino-6-phenylpyridine-3,4-dicarboxylate derivative to alcohols resulted in a compound with a very high quantum yield of 0.81. nih.gov This tunability suggests that this compound could serve as a key intermediate for creating a diverse range of fluorescent materials with tailored properties for applications in bioimaging, chemical sensing, and materials science.

| Aminopyridine Derivative Structure | Absorption Max (λA, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Unsubstituted Pyridin-2-amine | - | - | 0.60 | nih.gov |

| 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate (1) | 270 | 480 | 0.34 | nih.gov |

| 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate (2) | 270 | 480 | 0.44 | nih.gov |

| Reduced derivative of (1) (Compound 13) | - | 400 | 0.81 | nih.gov |

| Triazole product (Compound 16) | - | 480 | 0.35 | nih.gov |

| Triazole product (Compound 17) | - | 480 | 0.43 | nih.gov |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(4-Aminopyridin-2-yl)acetonitrile, and how is its purity validated?

- Methodological Answer : The compound is synthesized via condensation reactions, such as the Knoevenagel reaction, using arylidenemalononitriles and appropriate precursors under reflux in polar aprotic solvents (e.g., acetonitrile). Post-synthesis, purity is validated using -NMR and -NMR to confirm structural integrity, IR spectroscopy to identify functional groups (e.g., nitrile stretching at ~2200 cm), and HPLC for quantitative purity assessment. X-ray crystallography is employed for unambiguous structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety measures, including wearing nitrile gloves, lab coats, and goggles. Work should be conducted in a fume hood to avoid inhalation of toxic vapors. The compound’s Material Safety Data Sheet (MSDS) highlights hazards such as skin irritation (H311) and acute toxicity (H301). Spill management requires neutralization with appropriate absorbents (e.g., vermiculite) and disposal via certified hazardous waste channels .

Q. How is the compound characterized spectroscopically, and what analytical challenges arise?

- Methodological Answer : Key techniques include:

- NMR : Assigning peaks for the aminopyridine ring protons (δ 6.5–8.5 ppm) and nitrile carbon (δ ~120 ppm in -NMR).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H]).

Challenges include overlapping signals in crowded aromatic regions and hygroscopicity affecting reproducibility. Deuterated DMSO is recommended as a solvent to minimize water interference .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies optimize the design of derivatives using this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G**) predict electronic properties, frontier molecular orbitals (HOMO-LUMO gaps), and reaction pathways. For example, studies on aminoimidazodipyridines derived from this compound reveal charge transfer interactions and non-covalent interactions (e.g., π-π stacking) critical for catalytic or biological activity. Researchers must validate computational results with experimental UV-Vis and cyclic voltammetry data to address discrepancies in excitation energies or redox potentials .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is used to determine bond lengths, angles, and torsion angles. For example, in aminoimidazodipyridines, hydrogen-bonding networks (N–H···N) and planarity of heterocyclic rings are analyzed to explain stability and packing efficiency. Challenges include crystal twinning, which requires data integration from multiple crystals or synchrotron sources .

Q. How do researchers reconcile discrepancies between computational and experimental vibrational spectra for this compound?

- Methodological Answer : Discrepancies in IR or Raman spectra (e.g., nitrile stretching frequencies) arise from solvent effects or anharmonicity. Hybrid QM/MM approaches or polarizable continuum models (PCM) improve DFT accuracy. Experimental spectra should be acquired in inert atmospheres to prevent moisture interference. For example, Colle-Salvetti correlation-energy density functional models can refine electron density distributions in vibrational mode calculations .

Q. What strategies optimize reaction yields when using this compound as a precursor in multi-step syntheses?

- Methodological Answer : Reaction parameters (solvent polarity, temperature, catalyst loading) are systematically varied using Design of Experiments (DoE) frameworks. For instance, coupling with brominated aryl halides under Pd-catalyzed conditions requires inert atmospheres and ligands like XPhos to enhance cross-coupling efficiency. Real-time monitoring via -NMR or LC-MS identifies intermediates and byproducts, enabling rapid optimization .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. non-polar solvents be resolved?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms or hydration states. Researchers should:

Perform thermogravimetric analysis (TGA) to detect hydrates.

Use saturated solutions with equilibration times >24 hours.

Cross-validate with Hansen solubility parameters (HSPs) and COSMO-RS simulations. For example, acetonitrile’s high dipolarity may mask solubility trends in less polar derivatives .

Q. What experimental and computational approaches address inconsistencies in reaction mechanisms proposed for this compound?

- Methodological Answer : Isotopic labeling (e.g., -pyridine) tracks atom migration in proposed pathways. Kinetic isotope effects (KIE) and Eyring analysis differentiate between concerted and stepwise mechanisms. Complementary DFT studies using transition state theory (TST) identify rate-determining steps. Contradictions often arise from solvent effects, which are mitigated by comparing gas-phase and solution-phase calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.